LY2780301
Description
Significance of Phosphatidylinositol 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (B549165) (mTOR) Signaling in Oncogenesis
The Phosphatidylinositol 3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a pivotal intracellular signaling network that governs a spectrum of fundamental cellular activities, including proliferation, growth, survival, and metabolism. selleckchem.comcancerrxgene.org Its role in normal physiological processes is well-established; however, its aberrant activation is one of the most frequent events observed in human cancers, contributing significantly to malignant transformation and tumor progression. selleckchem.comcancerrxgene.org
Hyperactivation of this pathway can be triggered by various genetic and epigenetic alterations, such as mutations in the genes encoding PI3K subunits (e.g., PIK3CA), loss or inactivation of the tumor suppressor PTEN, or amplification and mutation of AKT. researchgate.net Once activated, the pathway initiates a downstream signaling cascade. PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), which acts as a second messenger. selleckchem.com This leads to the recruitment and activation of the serine/threonine kinase AKT (also known as protein kinase B). springer.com Activated AKT then phosphorylates a multitude of downstream substrates, including the mTOR complex 1 (mTORC1), a key regulator of protein synthesis and cell growth. springer.comselleckchem.com This sustained signaling promotes unchecked cell proliferation and inhibits apoptosis, which are hallmarks of cancer. cancerrxgene.org
Rationale for Targeting the PI3K/AKT/mTOR Pathway in Preclinical Oncology
Given its central role in driving tumor cell proliferation and survival, the PI3K/AKT/mTOR pathway is an attractive and rational target for anticancer drug development. researchgate.netnih.gov The frequent dysregulation of this pathway across a wide range of human malignancies provides a strong basis for the investigation of targeted inhibitors. nih.gov Furthermore, activation of the PI3K/AKT/mTOR pathway has been implicated in the development of resistance to both conventional chemotherapies and other targeted agents. researchgate.netascopubs.org By inhibiting this key survival pathway, it is hypothesized that cancer cells can be resensitized to the effects of other treatments. researchgate.net
Preclinical studies provide substantial evidence supporting the therapeutic potential of targeting this network. researchgate.net The development of agents that can effectively block signaling at critical nodes within this pathway, such as PI3K, AKT, or mTOR, has been a major focus of oncology research. These inhibitors are being investigated to exploit the reliance of tumor cells on this pathway for their continued growth and survival, a concept known as "oncogene addiction." The ultimate goal is to achieve selective tumor cell killing or growth arrest while minimizing toxicity to normal tissues.
Overview of LY2780301 as a Dual Kinase Inhibitor in Preclinical Models
Preclinical investigations have demonstrated the antiproliferative activity of this compound. springer.com In vitro pharmacological studies have confirmed its ability to inhibit cell proliferation and promote apoptosis in various human tumor cell lines, including PTEN-null U87MG human glioblastoma cells. springer.com Further studies have shown its inhibitory effects in xenograft models of several cancer types, such as ovarian, lung, prostate, and colon cancer. springer.com The dual mechanism of targeting both Akt and the downstream effector p70S6K represents a strategy to more comprehensively shut down the pathway's pro-growth and pro-survival signals.
The table below summarizes key findings from preclinical evaluations of this compound.
| Parameter | Finding | Cell Line/Model | Reference |
| Mechanism of Action | ATP-competitive dual inhibitor of p70S6K and Akt | - | selleckchem.comnih.govmedkoo.com |
| Cellular Effect | Inhibition of cell proliferation and induction of apoptosis | PTEN-null U87MG human glioblastoma cells | springer.com |
| In Vitro Activity (IC50) | 4.62 µM | AKT-1 Kinase Assay | |
| In Vivo Activity | Antiproliferative activity demonstrated | Ovarian, lung, prostate, and colon cancer xenograft models | springer.com |
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY2780301; LY-2780301; LY 2780301 |
Origin of Product |
United States |
Molecular Pharmacology of Ly2780301
Mechanism of Action: ATP-Competitive Kinase Inhibition
LY2780301 functions as a highly selective adenosine (B11128) triphosphate (ATP)-competitive dual inhibitor. This means it competes with ATP for binding to the active site of its target kinases, thereby preventing their phosphorylation and subsequent activation selleckchem.comascopubs.orgnih.gov. Its primary targets are Protein Kinase B (AKT) and p70 Ribosomal Protein S6 Kinase (p70S6K/S6K1) selleckchem.comascopubs.orgnih.gov.
Dual Inhibition of Protein Kinase B (AKT) Isoforms (AKT1, AKT2, AKT3)
This compound binds to and inhibits the activity of AKT selleckchem.comselleckchem.comcancer.gov. It acts as an ATP-competitive inhibitor against all three AKT isoforms: AKT1, AKT2, and AKT3 nih.gov. While this compound is designed to inhibit AKT activity, some studies have observed that treatment with this compound can lead to an increase in AKT phosphorylation (hyperphosphorylation) in certain cellular contexts nih.govresearchgate.net. This induced AKT phosphorylation can be suppressed by the addition of a PI3K inhibitor, suggesting a complex feedback mechanism within the signaling pathway nih.gov.
Dual Inhibition of p70 Ribosomal Protein S6 Kinase (p70S6K/S6K1)
In addition to AKT, this compound also acts as a dual inhibitor of p70S6K selleckchem.comascopubs.orgnih.govnih.govmdpi.comresearchgate.netascopubs.org. This compound effectively inhibits the activity of p70S6K nih.gov. The dual targeting of both AKT and p70S6K is notable because selective inhibition of p70S6K alone might lead to compensatory activation of upstream proteins, including AKT, through the relief of negative feedback loops researchgate.net. This compound's design as a dual inhibitor aims to circumvent this potential compensatory activation, offering a more comprehensive inhibition of the pathway researchgate.net.
Downstream Molecular Effects on Cellular Signaling Cascades
The inhibitory actions of this compound on AKT and p70S6K lead to significant downstream molecular effects, primarily impacting the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling axis and its direct effectors.
Modulation of the PI3K/AKT/mTOR Axis
The PI3K/AKT/mTOR pathway is a crucial regulator of cell metabolism, growth, and survival, and its dysregulation is frequently observed in various cancers mdpi.comresearchgate.netresearchgate.netnih.govnih.govmdpi.com. By inhibiting both AKT and p70S6K, this compound effectively blocks the PI3K/AKT signaling pathway selleckchem.comselleckchem.comcancer.gov. AKT and p70S6K play central roles in regulating protein translation and cell proliferation within this axis nih.gov. The dual inhibition strategy employed by this compound is considered beneficial for achieving optimal activity by targeting multiple nodes in the PI3K pathway researchgate.net.
Impact on Ribosomal Protein S6 Phosphorylation (pS6)
A direct consequence of p70S6K inhibition by this compound is the blockade of ribosomal protein S6 (pS6) phosphorylation nih.govresearchgate.netresearchgate.net. Phosphorylation of ribosomal protein S6 is a sensitive and widely used readout for mTORC1 activity, which is downstream of p70S6K plos.org. Studies have shown that this compound treatment efficiently reduces the levels of p-S6 in cells in a concentration-dependent manner nih.govresearchgate.net. This reduction in p-S6 levels serves as a key indicator of effective p70S6K inhibition by this compound nih.gov.
Table 1: Impact of this compound on pS6 Phosphorylation
| Target Protein | Effect of this compound | Observation | Reference |
| Ribosomal Protein S6 (pS6) | Blocked phosphorylation | Reduced levels in a concentration-dependent manner in hMECs nih.govresearchgate.net. | nih.govresearchgate.net |
Effects on PRAS40 Phosphorylation
This compound also affects the phosphorylation of PRAS40 (proline-rich AKT substrate of 40 kDa), a protein downstream of AKT nih.govresearchgate.net. AKT phosphorylates PRAS40 at Thr246, leading to its inactivation dovepress.com. While this compound blocks PRAS40 phosphorylation, some research indicates that this inhibition is only mild, particularly at higher concentrations of the compound nih.govresearchgate.net.
Table 2: Impact of this compound on PRAS40 Phosphorylation
| Target Protein | Effect of this compound | Observation | Reference |
| PRAS40 | Blocked phosphorylation | Mild inhibition observed at higher concentrations (1-2 µM) in hMECs nih.govresearchgate.net. | nih.govresearchgate.net |
Preclinical Efficacy Studies of Ly2780301
In Vivo Anti-tumor Activity in Xenograft and Transgenic Models
Human Tumor Xenograft Models (e.g., U87MG Glioblastoma)
Preclinical studies have shown that LY2780301 exhibits significant anti-proliferative activity across a broad spectrum of cancer cell lines and effectively inhibits tumor growth in various human tumor xenograft models. These models include ovarian (A2780), colon (HCT116), lung (H460), and prostate (PC3) cancer xenografts nih.gov. Furthermore, in vitro pharmacological studies specifically utilizing PTEN-null U87MG human glioblastoma xenograft cells have confirmed this compound's capacity to inhibit cell proliferation and induce apoptosis researchgate.netresearchgate.net.
Assessment of Tumor Growth Inhibition and Regression
In preclinical settings, this compound has demonstrated strong efficacy in inhibiting tumor growth in xenograft models of ovarian, colorectal, prostate, and lung cancers researchgate.netresearchgate.net. While the compound showed effective tumor growth inhibition in several models, evaluation in certain patient-derived xenograft (PDX) models, such as the CRC 019 colorectal cancer model, indicated minimal antitumor activity. In this specific model, tumor growth inhibition (TGI) was observed at 68% and 64% for 12.5 mg/kg and 50 mg/kg doses, respectively, on day 28, although this effect was not sustained researchgate.netresearchgate.net.
Table 1: Summary of this compound Preclinical Efficacy in Xenograft Models
| Cancer Type | Xenograft Model | Efficacy Observation | Source |
| Ovarian | A2780 | Effective Tumor Growth Inhibition | nih.gov |
| Colon | HCT116 | Effective Tumor Growth Inhibition | nih.gov |
| Lung | H460 | Effective Tumor Growth Inhibition | nih.gov |
| Prostate | PC3 | Effective Tumor Growth Inhibition | nih.gov |
| Glioblastoma | U87MG (PTEN-null) | Inhibition of Cell Proliferation, Induction of Apoptosis (in vitro) | researchgate.netresearchgate.net |
| Colorectal | CRC 019 (PDX) | Minimal Antitumor Activity (TGI 64-68% at Day 28, not maintained) | researchgate.netresearchgate.net |
Evaluation in Avatar Models
Patient-derived xenograft (PDX) models, also referred to as "avatar models," are increasingly recognized for their ability to more accurately recapitulate the complex characteristics and heterogeneity of human tumors compared to conventional cell line models nih.gov. Co-clinical analyses conducted during a phase I trial of this compound included the evaluation of its effects in avatar models. These studies revealed minimal pharmacodynamic effects that were consistent with the observed minimal antitumor activity against the CRC 019 model researchgate.netnih.gov. Another dual p70S6K/AKT inhibitor, MSC2363318A, was evaluated in patient-derived xenograft models of breast cancer, suggesting that dual inhibition of these pathways could enhance AKT pathway inhibition by counteracting negative feedback loops that might otherwise reactivate AKT nih.gov.
This compound as a Component of Combination Therapies in Preclinical Studies
The PI3K/AKT/mTOR pathway is a central regulator of cell survival and proliferation, and its aberrant activation is a common feature in human cancers, often contributing to therapeutic resistance smolecule.comresearchgate.netnih.gov. Given the complexity of cancer signaling networks and the potential for compensatory pathway activation, this compound has been investigated extensively in combination with conventional chemotherapeutic agents in preclinical studies.
Synergistic Interactions with Conventional Chemotherapeutic Agents (e.g., Gemcitabine (B846), Paclitaxel)
Preclinical studies have explored the synergistic potential of this compound when combined with established chemotherapeutic agents. A preclinical study indicated that this compound could enhance the efficiency of gemcitabine chemotherapy across several solid tumor types mdpi.com. Clinical trial data, which often build upon preclinical findings, provide further insights into these combinations. For instance, the addition of this compound to gemcitabine in a phase Ib study demonstrated encouraging antitumor activity, particularly in patients whose tumors harbored molecular alterations within the PI3K/AKT/mTOR pathway. This combination achieved a 74% disease control rate at cycle 2 and a 5% partial response rate, with responses observed in breast and cervical cancer nih.govsmolecule.comresearchgate.net. Notably, a breast adenocarcinoma patient with PTEN loss showed a partial response when treated with this combination jax.org.
Table 2: Efficacy of this compound in Preclinical Combination Therapies (Selected Examples and Related Clinical Data)
| Combination Partner | Cancer Type | Efficacy/Outcome | Source |
| Gemcitabine | Various Solid Tumors | Improved chemotherapy efficiency (preclinical) | mdpi.com |
| Gemcitabine | Advanced/Metastatic Cancer (PI3K/AKT/mTOR altered) | 74% Disease Control Rate, 5% Partial Response Rate (clinical) | nih.govsmolecule.comresearchgate.net |
| Gemcitabine | Breast Adenocarcinoma (PTEN loss) | Partial Response (clinical) | jax.org |
| Paclitaxel (B517696) | HER2-negative Breast Cancer | 63.9% ORR (overall), 55% ORR (PI3K/AKT+ subgroup) (clinical) | nih.govresearchgate.netresearchgate.net |
Rationale for Combinatorial Strategies based on Pathway Crosstalk
The rationale for combining this compound with other agents stems from the intricate crosstalk within cellular signaling networks. The PI3K/AKT/mTOR pathway is a central oncogenic driver, and its hyperactivation often leads to tumor growth, survival, and resistance to various therapies smolecule.comnih.gov. However, inhibiting a single node within this pathway can sometimes trigger compensatory activation of other kinases, potentially leading to therapeutic resistance smolecule.com. For instance, the AKT signaling pathway is known to promote cell survival and has been implicated in resistance to gemcitabine mdpi.com.
Dual inhibition, such as that provided by this compound, which targets both p70S6K and AKT, is designed to overcome these compensatory mechanisms. This dual targeting can effectively inhibit strong tumor growth and block the negative impact of compensatory AKT feedback loop activation that might occur with single-target inhibition researchgate.net. The combination of this compound with gemcitabine is particularly relevant given the frequent observation of PI3K mutations in colorectal cancer, suggesting a strong mechanistic basis for their combined use mdpi.com. Furthermore, the combined blockade of the PI3K/AKT and MAPK pathways, both central to oncogenesis, has been shown to act synergistically in various tumors and to overcome resistance mechanisms biorxiv.org.
Mechanistic Insights into Combination Efficacy
This compound functions as an orally bioavailable, ATP-competitive dual inhibitor of AKT and p70S6K smolecule.com. Its mechanism of action involves binding to and inhibiting AKT activity, which subsequently leads to the suppression of the entire PI3K/AKT signaling pathway. This inhibition ultimately results in the arrest of cell proliferation and the induction of apoptosis in tumor cells smolecule.com. The activation of the PI3K/AKT pathway is a common feature in tumorigenesis and can confer resistance to a range of antineoplastic agents smolecule.com.
When this compound is combined with other chemotherapeutic agents, synergistic effects are observed, leading to enhanced therapeutic outcomes. This synergy is attributed to the compound's ability to target key components of the PI3K/AKT/mTOR pathway, thereby disrupting critical pro-survival and pro-proliferative signals within cancer cells smolecule.com. For example, gemcitabine itself has been shown to inhibit the Akt/mTor/p70S6 signaling pathway mdpi.com. The combined action of this compound and gemcitabine, therefore, provides a more comprehensive blockade of this crucial pathway. Mechanistic insights suggest that such synergistic interactions can occur through various mechanisms, including the modulation of signaling pathways involved in disease development, increased sensitivity to drug responses, and inhibition of drug resistance mechanisms biorxiv.org. AKT's role in promoting cell growth through mTORC1 activation, leading to ribosomal protein synthesis, and its contribution to impaired apoptosis and cell cycle progression further underscore the importance of its inhibition in combination strategies nih.gov.
Molecular Basis of Resistance and Sensitivity to Ly2780301
Identification of Predictive Biomarkers for LY2780301 Responsiveness in Preclinical Settings
Phosphorylated S6 Ribosomal Protein (pS6) as a Pharmacodynamic Marker
Phosphorylated S6 ribosomal protein (pS6) serves as a crucial downstream pharmacodynamic biomarker for the activity of S6K1 and, by extension, mTORC1 signaling nih.govresearchgate.net. Its inhibition has been a primary pharmacodynamic endpoint in clinical trials evaluating this compound researchgate.netnih.govasco.org.
Preclinical research emphasizes the importance of measuring pS6 (for S6K1 activity) and pPRAS40 (for AKT activity) in tumor biopsies or surrogate tissues like skin to assess target engagement . In human mammary epithelial cells (hMECs), this compound has been shown to effectively block the phosphorylation of both ribosomal protein S6 and PRAS40 nih.gov. Similarly, in MMTV-neu mouse models, this compound treatment led to the suppression of S6 phosphorylation and a reduction in cell proliferation within hyperplastic mammary epithelial cells nih.gov.
In a phase I clinical trial, over 50% of patients receiving this compound at a daily dose of 500 mg showed reduced S6 levels in skin biopsies by Day 8 of treatment, although this effect was not consistently sustained researchgate.netnih.gov. While pS6 inhibition data were not uniformly collected across all dose regimens in some studies, limiting the ability to establish a clear exposure-response relationship, the role of pS6 as an indicator of pathway modulation remains significant researchgate.net. A notable observation in other studies involving PI3K inhibitors indicated a significant correlation between pS6 (residues 240/4) expression and tumor response, with mTORC1 reactivation noted in tumors from patients experiencing disease progression researchgate.net.
Analysis of Circulating Tumor DNA for Pathway Alterations
The analysis of circulating tumor DNA (ctDNA) has emerged as a valuable tool for monitoring treatment efficacy and identifying pathway alterations in patients receiving this compound. Whole-genome sequencing of ctDNA allows for the generation of copy number alteration profiles, providing insights into the genetic landscape of the tumor nih.gov.
In the TAKTIC trial, which investigated this compound in combination with paclitaxel (B517696) for metastatic breast cancer, baseline ctDNA detection was significantly associated with shorter progression-free survival (PFS) nih.govnih.govpatsnap.com. Specifically, patients with ctDNA-negative status at baseline exhibited a longer 6-month PFS rate compared to those who were ctDNA-positive.
Table 1: Correlation of Baseline ctDNA Status with 6-Month Progression-Free Survival (PFS) in the TAKTIC Trial nih.govpatsnap.com
| ctDNA Status at Baseline | 6-Month PFS Rate (95% CI) | Hazard Ratio (HR) (95% CI) | P-value |
| Negative | 92% (57–99) | 3.45 (1.34–8.90) | 0.007 |
| Positive | 68% (46–83) |
Techniques employed for ctDNA analysis in these studies include low-coverage whole-genome sequencing (LC-WGS) and droplet digital PCR (ddPCR) nus.edu.sgnih.gov. Copy number alterations identified through ctDNA analysis have been associated with disease progression during paclitaxel-LY2780301 treatment, further underscoring the utility of plasma-based copy number analysis in pinpointing alterations involved in resistance nih.govmdpi.com. Genomic profiling using ctDNA can also broadly capture the genomic complexity of cancers and identify potentially actionable alterations within key oncogenic pathways, including the PI3K/mTOR pathway jcancer.org.
Proteomic and Genomic Profiling for Response Prediction
Genomic Profiling: Genomic profiling offers a comprehensive approach to understanding the genetic makeup of tumors, enabling the identification of specific alterations within the PI3K signaling pathway that may influence response to this compound springermedizin.de. Key genomic biomarkers for patient stratification and predicting response to PI3K inhibitors include PIK3CA mutations and PTEN loss springermedizin.de. Investigations are also ongoing to determine the predictive value of AKT1 mutations in guiding treatment decisions for AKT inhibitors springermedizin.de.
Next-generation sequencing technologies facilitate a thorough analysis of the breast cancer genome, allowing for the detection of additional genetic alterations that might impact treatment response, including those within the PI3K signaling pathway and genes associated with therapy resistance springermedizin.de. Beyond individual patient samples, the development of large cohorts of patient-derived xenograft (PDX) models, representing various molecular subtypes, serves as a powerful tool for identifying subtype-specific therapeutic targets and biomarkers that predict treatment response mdpi.com. Similarly, molecular profiling of patient-derived organoids (PDOs) has demonstrated high accuracy in predicting tumor response to various drugs mdpi.com.
Proteomic Profiling: Proteomic profiling provides a direct assessment of protein expression and post-translational modifications, offering insights into functional and pharmacologic aspects that may not be fully captured by genomic analysis alone nih.govnih.gov. This approach has been leveraged to predict drug response by classifying cell line chemosensitivity based on proteomic signatures nih.gov.
Studies have shown that machine learning models utilizing proteomic profiling, such as reverse-phase protein lysate microarrays, can generate classifiers for various anticancer drugs with significantly higher accuracy than random prediction nih.gov. These proteomic determinants of chemosensitivity can also serve as potential diagnostic markers nih.gov. The ability of mass spectrometry-based proteomics to detect global protein abundance and modifications provides a comprehensive biological perspective crucial for understanding drug response nih.gov. Furthermore, combining multiple prognostic proteins into a signature may offer improved predictive efficacy compared to relying on single biomarkers nih.gov.
Advanced Research Methodologies and Translational Insights for Ly2780301
Development of Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Models
Preclinical pharmacokinetic/pharmacodynamic (PK/PD) models have been instrumental in understanding the behavior of LY2780301. These models aim to correlate drug exposure with its biological effects, particularly the inhibition of its molecular targets. Studies have shown that this compound effectively blocks the phosphorylation of ribosomal protein S6 and PRAS40, which are downstream of p70S6K and Akt, respectively nih.gov.
In MMTV-neu mouse models of estrogen receptor-negative (ER-) mammary tumors, a brief treatment with this compound was sufficient to suppress S6 phosphorylation and decrease cell proliferation in hyperplastic mammary epithelial cells (MECs) nih.gov. This demonstrates the compound's ability to inhibit its target in vivo, even at relatively low doses and short treatment durations nih.gov. The reduction in S6 phosphorylation was consistent with a decrease in the proliferation marker Ki-67, with treated mice showing Ki-67 indices below 5% compared to approximately 40% in vehicle-treated groups nih.gov.
Pharmacokinetic analysis in early human trials indicated that plasma exposures of this compound exceeded predicted efficacious exposures, though the increase in exposure with dose was less than linear and exhibited significant inter-patient variability ascopubs.orgnih.gov. Preliminary PK parameters included a clearance (CL/F) of 4.5 L/h and a half-life (t1/2) of 24 hours ascopubs.org. Pharmacodynamic assessments in skin biopsies revealed that over 50% of patients receiving 400-500 mg daily exhibited reduced S6 phosphorylation by Day 8 of treatment, although this effect was not consistently maintained ascopubs.orgnih.gov.
Investigation of Drug-Drug Interactions at the Preclinical Level
Understanding potential drug-drug interactions (DDIs) is crucial in preclinical development. This compound's metabolic profile and its interaction with drug-metabolizing enzymes have been investigated.
CYP3A4 Enzyme Inhibition and its Implications
This compound has been identified as an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme aacrjournals.orgresearchgate.net. CYP3A4 is a major drug-metabolizing enzyme responsible for the metabolism of a significant number of clinically used drugs researchgate.netnih.govmsdmanuals.com. Inhibition of CYP3A4 can lead to increased plasma concentrations of co-administered drugs that are substrates of this enzyme, potentially increasing their therapeutic effects or leading to toxic levels researchgate.netmsdmanuals.comgoogle.com.
Effects on Co-administered Agent Metabolism
The DDI potential of this compound has been specifically investigated in combination with paclitaxel (B517696) (PXL), a chemotherapy agent extensively metabolized by CYP450 2C8 and CYP450 3A4 pathways aacrjournals.orgresearchgate.net. Studies have shown a pharmacokinetic DDI between this compound and paclitaxel, where paclitaxel increases the clearance (CL) of this compound and decreases its area under the curve (AUC) aacrjournals.org. The population PK parameters for this compound showed a CL/F of 3.57 L/h, which increased to 4.4 L/h when co-administered with paclitaxel (p = 0.016) aacrjournals.org.
The following table summarizes the observed effect of paclitaxel on this compound clearance:
| Parameter | This compound (alone) | This compound (with Paclitaxel) | p-value |
| CL/F (L/h) | 3.57 | 4.4 | 0.016 |
Novel In Vitro and In Vivo Platforms for this compound Research
Advanced research methodologies and platforms have been crucial in elucidating the mechanisms of action and potential applications of this compound.
Ba/F3-AKT Engineering Cell Lines for Drug Discovery and Resistance Studies
Ba/F3-AKT engineered cell lines represent a powerful platform for novel drug discovery and resistance studies, particularly for AKT pathway inhibitors like this compound larvol.com. These cell lines can be engineered to express various clinically significant AKT mutations, including common AKT1/2-E17K mutations and rarer L52R, Q79K, and D323H mutations larvol.com. The failures of some AKT inhibitors, including this compound, highlight the complexities in developing such compounds and underscore the utility of these engineered cell lines for evaluating next-generation AKT inhibitors and exploring newly acquired resistance mutations larvol.com.
Patient-Derived Xenograft (PDX) Models and Organoid Systems
Patient-derived xenograft (PDX) models are increasingly recognized as valuable preclinical tools that more closely represent human tumors compared to traditional cell lines researchgate.netnih.govspringermedizin.de. These models involve directly transplanting patient tumor tissue into immunodeficient mice, thereby preserving the genetic, histological, and microenvironmental features of the original tumor nih.govspringermedizin.de.
This compound has been evaluated in various PDX models, demonstrating effective tumor growth inhibition in xenograft models of ovarian, colorectal, lung, and prostate cancer nih.govresearchgate.net. PDX models allow for the assessment of drug efficacy in a context that recapitulates the tumor microenvironment and can be used to study mechanisms of tumor response and resistance nih.govspringermedizin.de. For instance, a breast adenocarcinoma patient harboring PTEN loss demonstrated a partial response when treated with a combination including this compound, highlighting the relevance of such models in identifying responsive patient subsets jax.org.
While the immediate search results did not provide specific details on organoid systems for this compound, PDX models are a well-established and highly relevant in vivo platform for this type of research nih.govspringermedizin.de. The use of "Avatar models," which are patient-derived xenograft cohorts, has been noted in co-clinical analyses for this compound, indicating their role in mirroring clinical outcomes and pharmacodynamic effects nih.govresearchgate.net.
Q & A
Q. What are the primary molecular targets and mechanisms of action of LY2780301 in preclinical models?
this compound is a dual inhibitor targeting both AKT (protein kinase B) and p90 ribosomal S6 kinase (RSK). It binds competitively to the ATP-binding pocket of these kinases, blocking downstream PI3K/AKT and RSK signaling pathways. This inhibition reduces tumor cell proliferation and induces apoptosis by suppressing pro-survival signals. Preclinical studies validate its efficacy in triple-negative breast cancer (TNBC) models through Western blotting and kinase activity assays .
Q. How is the selectivity of this compound for AKT and RSK kinases assessed in vitro?
Selectivity is determined via kinase profiling assays, measuring residual kinase activity (%) and IC50 values against a panel of kinases. For example, this compound demonstrates lower residual AKT activity (18.7% at 10 µM) compared to other compounds (e.g., 3b: 65.2%) and an IC50 of 0.8 µM for AKT inhibition, highlighting its potency. Structural analyses (e.g., X-ray crystallography) reveal its non-planar binding conformation, contributing to high selectivity .
Q. What in vitro models are used to evaluate this compound’s antitumor activity?
Common models include TNBC cell lines (e.g., MDA-MB-231) treated with this compound alone or in combination with chemotherapies. Endpoints include:
- Cell viability : MTT or CellTiter-Glo assays.
- Apoptosis : Annexin V/PI staining or caspase-3 cleavage.
- Pathway inhibition : Phospho-AKT (Ser473) and phospho-S6 (Ser240/244) levels via flow cytometry or immunoblotting .
Advanced Research Questions
Q. What methodological considerations are critical when designing phase I trials for this compound?
Key considerations include:
- Dose escalation : 3+3 design to determine maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).
- Pharmacokinetics (PK) : Plasma concentration-time curves to assess bioavailability and half-life.
- Pharmacodynamics (PD) : Biomarkers like pS6 in skin biopsies to confirm target engagement.
- Patient selection : Refractory solid tumors with activated PI3K/AKT pathways (e.g., PTEN loss) .
Q. How do researchers reconcile contradictory efficacy data between preclinical and clinical studies of this compound?
Preclinical models often show robust antitumor activity, while clinical trials (e.g., NCT02752932) report limited efficacy. Contradictions may arise from:
- Tumor heterogeneity : Subpopulations with compensatory pathways (e.g., MAPK/ERK activation).
- Dosing limitations : Toxicity (e.g., anemia, thrombocytopenia) restricts achievable drug levels.
- Biomarker stratification : Retrospective analyses of PTEN or PI3K mutations in trial cohorts to identify responders .
Q. What strategies optimize this compound combination therapies in resistant cancers?
Synergy is assessed via:
Q. How are resistance mechanisms to this compound investigated in preclinical studies?
Resistance is modeled via:
- Long-term exposure : Culturing cells with incremental this compound doses to evolve resistance.
- RNAi screens : Identifying upregulated genes (e.g., mTORC1 or PDK1) that bypass AKT/RSK inhibition.
- Proteomic profiling : Quantifying phospho-kinome changes to map adaptive signaling .
Methodological Guidance
Q. How is safety profiling integrated into this compound clinical trial design?
Safety endpoints include:
Q. What statistical approaches are used to analyze this compound’s dual-target inhibition in complex datasets?
Advanced methods include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
